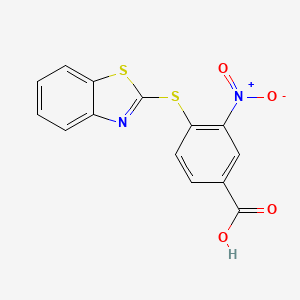

4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Synthesis Analysis

There are various synthetic pathways for the fabrication of 2-arylbenzothiazoles . For instance, Lima and co-workers established a novel methodology for the synthesis of 2-substituted benzothiazole derivatives using α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-(Benzothiazol-2-ylsulfanyl)-butyric acid, the molecular formula is C11H11NO2S2 .Aplicaciones Científicas De Investigación

Antiparasitic Properties

- Compounds similar to 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid have been studied for their antiparasitic properties. Certain derivatives exhibit significant activity against parasites like Leishmania infantum and Trichomonas vaginalis, with some enhancing host-protective mechanisms against Leishmania (Delmas et al., 2002).

Asymmetric Synthesis

- The compound has been used in the asymmetric synthesis of 1-(Benzothiazol-2-ylsulfanyl)-2-alkanols, with potential applications in the creation of optically active compounds (Nunno et al., 1999).

Microbial Activity

- Derivatives of Benzothiazole-2-ylsulfanyl have shown promising results in antibacterial and antifungal screenings, indicating their potential use in combating various microbial infections (Chakraborty et al., 2014).

Metal Complex Synthesis

- The compound has been used in synthesizing metal complexes, such as those with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), which exhibit antimicrobial activities (Mishra et al., 2019).

Antitumor Agents

- Some benzothiazole derivatives are investigated as potent antitumor agents, indicating the potential therapeutic applications of these compounds in oncology (Yoshida et al., 2005).

Luminescence Sensitization

- Derivatives have been evaluated as sensitizers of Eu(III) and Tb(III) luminescence, suggesting their use in creating luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Synthesis of Various Derivatives

- The compound has been used in the synthesis of various derivatives, including those with potential monoamine oxidase inhibitory properties, which could have implications in treating neurological disorders (Kaya et al., 2016).

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives have enormous biological applications and are also used in various industrial applications . Therefore, the research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways is ongoing and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction often involves the formation of a complex between the compound and its target, which can disrupt the normal functioning of the target, leading to the desired therapeutic effect .

Biochemical Pathways

This enzyme is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria .

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of Mycobacterium tuberculosis by disrupting the formation of its cell wall .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4S2/c17-13(18)8-5-6-12(10(7-8)16(19)20)22-14-15-9-3-1-2-4-11(9)21-14/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYVZVBVSVKCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)

![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)

![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)